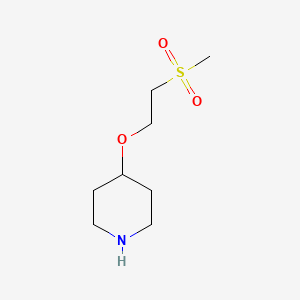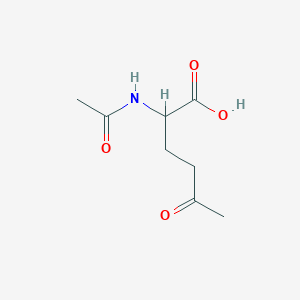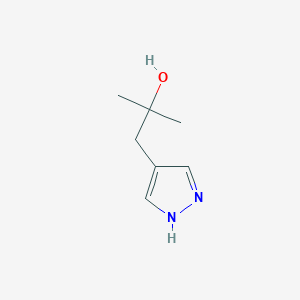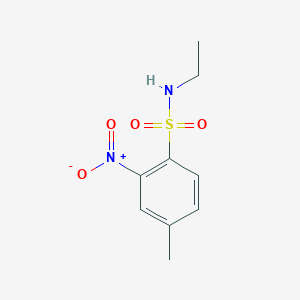
2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL is an organic compound with the molecular formula C10H15NO It is a derivative of phenylethanol, where the phenyl ring is substituted with two methyl groups at the 2 and 5 positions, and an amino group is attached to the ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, 2-Nitro-2-(2,5-dimethylphenyl)ethan-1-OL, using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C and atmospheric pressure.
Another method involves the reductive amination of 2,5-dimethylbenzaldehyde with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride. This reaction is usually performed in an organic solvent such as methanol or ethanol, and the temperature is kept at room temperature to slightly elevated temperatures (20-40°C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2-Amino-2-(2,5-dimethylphenyl)ethanone, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to form the corresponding amine, 2-Amino-2-(2,5-dimethylphenyl)ethane, using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) at low temperatures (0-10°C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or pyridine at room temperature.
Major Products Formed
Oxidation: 2-Amino-2-(2,5-dimethylphenyl)ethanone
Reduction: 2-Amino-2-(2,5-dimethylphenyl)ethane
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-2-(3,5-dimethylphenyl)ethan-1-OL
- 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL
- 2-Amino-2-(2,6-dimethylphenyl)ethan-1-OL
Uniqueness
2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The 2,5-dimethyl substitution pattern may result in different steric and electronic effects compared to other isomers, potentially leading to distinct properties and applications.
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
2-amino-2-(2,5-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-7-3-4-8(2)9(5-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3 |
Clé InChI |
TVFYOWHNZDDLOY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butylN-[1-(oxiran-2-yl)propan-2-yl]carbamate](/img/structure/B13618485.png)


![6-((Benzyloxy)carbonyl)-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13618498.png)

![Methyl[2-(quinolin-6-yl)ethyl]amine](/img/structure/B13618503.png)




